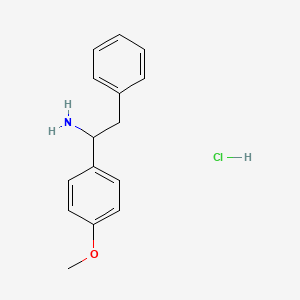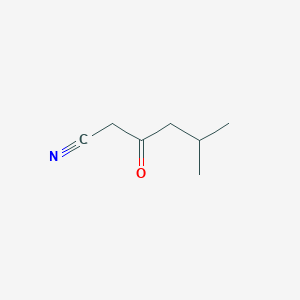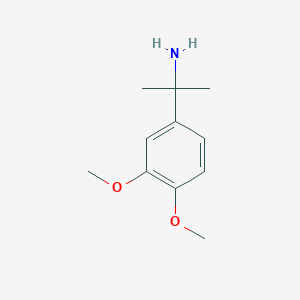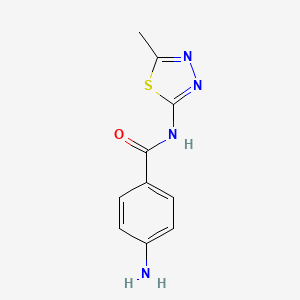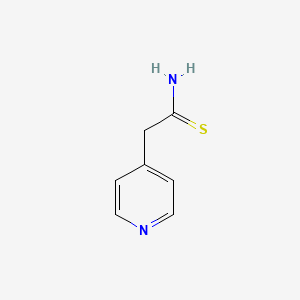![molecular formula C16H6O6 B1274265 [4,5'-Biisobenzofuran]-1,1',3,3'-tétraone CAS No. 36978-41-3](/img/structure/B1274265.png)
[4,5'-Biisobenzofuran]-1,1',3,3'-tétraone
Vue d'ensemble
Description
[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone is a useful research compound. Its molecular formula is C16H6O6 and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de fibres de polyamide aromatique à poids moléculaire élevé Le composé 2,3,3’,4’-biphényltétracarboxylique dianhydride est utilisé dans la synthèse de fibres de polyamide aromatique à poids moléculaire élevé. Ces fibres sont connues pour leur rigidité et leur symétrie, des propriétés souhaitables dans les matériaux utilisés pour les applications de haute performance .
Formation de films nanocomposites hybrides
Ce dianhydride est également utilisé dans la formation de films nanocomposites hybrides. Ces films peuvent présenter des propriétés améliorées comme une résistance accrue et une meilleure stabilité thermique, ce qui les rend adaptés aux applications de matériaux avancés .
Synthèse de cadres organiques covalents (COF)
Une autre application réside dans la synthèse de cadres organiques covalents à faible constante diélectrique, faible coefficient de dilatation thermique et haute résistance à la rupture. Ces caractéristiques sont cruciales pour les matériaux utilisés dans l'emballage électronique à faible perte de signal .
Procédé de synthèse facile
Le composé est impliqué dans un procédé de synthèse facile par couplage croisé et oxydation en phase liquide, qui est une méthode utilisée pour produire divers intermédiaires chimiques et produits finaux .
Matériaux thermodurcissables aux excellentes propriétés thermiques
Les thermodurcissables à base de 2,3,3’,4’-biphényltétracarboxylique dianhydride présentent des propriétés thermiques supérieures avec des températures de transition vitreuse élevées et des températures de perte de masse significatives. Cela les rend adaptés aux applications qui nécessitent des matériaux capables de résister à des températures élevées .
Propriétés
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O6/c17-13-9-5-4-7(6-11(9)15(19)21-13)8-2-1-3-10-12(8)16(20)22-14(10)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYYKXFEKMGYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068015 | |
| Record name | [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-41-3 | |
| Record name | 2,3′,3,4′-Biphenyltetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36978-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5'-Biisobenzofuran)-1,1',3,3'-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036978413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Biphthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Q1: What is the molecular formula and weight of a-BPDA?
A1: The molecular formula of a-BPDA is C16H6O6, and its molecular weight is 290.20 g/mol.
Q2: What is the significance of the crystal structure of a-BPDA?
A2: X-ray diffraction analysis reveals that a-BPDA possesses a rigid, non-coplanar, and non-linear structure. [] This unique structure influences the properties of the resulting polyimides.
Q3: How does the structure of a-BPDA differ from its symmetrical counterpart, 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA)?
A3: Unlike the symmetrical s-BPDA, a-BPDA has an asymmetrical arrangement of the carboxylic anhydride groups on the biphenyl ring. This asymmetry significantly impacts the properties of the derived polyimides, particularly their solubility and glass transition temperatures. [, ]
Q4: What makes a-BPDA suitable for high-temperature applications?
A4: Polyimides synthesized from a-BPDA exhibit exceptional thermal stability, with glass transition temperatures often exceeding 300°C and decomposition temperatures above 500°C. [, ] This high thermal resistance makes them suitable for demanding applications in aerospace and electronics.
Q5: How does the incorporation of a-BPDA affect the melt viscosity of polyimide resins?
A5: a-BPDA generally contributes to lower melt viscosities in polyimide resins compared to its symmetrical counterpart, s-BPDA. [, ] This characteristic is highly desirable for processing techniques like Resin Transfer Molding (RTM), where good resin flow is essential.
Q6: Does the research mention any catalytic properties or applications of a-BPDA itself?
A6: The provided research focuses primarily on a-BPDA as a building block for polyimides and does not delve into its independent catalytic properties.
Q7: Has computational chemistry been utilized in the research of a-BPDA-based polyimides?
A7: Yes, molecular simulations and dielectric analysis have been employed to understand the relationship between the structure of a-BPDA-based co-polyimides and their properties. These studies have confirmed that the distorted noncoplanar structure induced by a-BPDA leads to a large amount of free volume, influencing properties like melt viscosity and glass transition temperature. []
Q8: How do modifications to the a-BPDA structure affect the resulting polyimide properties?
A8: Structural variations in a-BPDA-based polyimides, such as incorporating flexible ether linkages or copolymerizing with other dianhydrides, can fine-tune properties like solubility, glass transition temperature, and toughness. [, , ]
Q9: How does the asymmetry of a-BPDA affect the solubility of the derived polyimides?
A9: The asymmetrical structure of a-BPDA disrupts the close packing of polymer chains, leading to enhanced solubility in various organic solvents compared to polyimides derived from symmetrical dianhydrides. [, ] This improved solubility is advantageous for processing and applications requiring solution-based techniques.
Q10: How does the presence of fluorine atoms influence the properties of a-BPDA-based polyimides?
A10: Incorporating fluorine-containing diamines into a-BPDA-based polyimides can enhance solubility, reduce dielectric constants, and lower moisture absorption compared to their non-fluorinated counterparts. [] These properties are particularly beneficial for applications in microelectronics.
Q11: What are the advantages of using a-BPDA in the development of colorless polyimides?
A11: a-BPDA has been successfully employed to create colorless polyimides with high transparency in the visible light region. [, ] This characteristic is crucial for applications requiring optically transparent materials, such as displays and flexible electronics.
Q12: How does the molecular weight of a-BPDA-based oligomers influence their processing and properties?
A12: Controlling the molecular weight of a-BPDA-based oligomers is essential for balancing properties like glass transition temperature, melt viscosity, and toughness. [, ] Lower molecular weight oligomers generally exhibit lower melt viscosities, improving processability, while higher molecular weight counterparts often possess enhanced thermal and mechanical properties.
Q13: What is the significance of phenylethynyl end-capping in a-BPDA-based polyimides?
A13: End-capping a-BPDA-based polyimides with phenylethynyl groups provides a mechanism for thermal crosslinking, further enhancing their thermal stability and mechanical properties at elevated temperatures. [, , ] This approach is particularly useful for high-performance applications.
Q14: How does a-BPDA contribute to the development of high-performance polyimide foams?
A14: a-BPDA plays a crucial role in creating high-temperature resistance polyimide foams with excellent thermal stability and mechanical properties. [, ] The rigid structure of a-BPDA contributes to the dimensional stability and high glass transition temperatures of these foams.
Q15: What are the potential applications of a-BPDA-based polyimides in composite materials?
A15: Due to their exceptional thermal stability, mechanical strength, and processability, a-BPDA-based polyimides are promising matrix materials for high-performance composites, particularly in demanding applications like aerospace structures. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
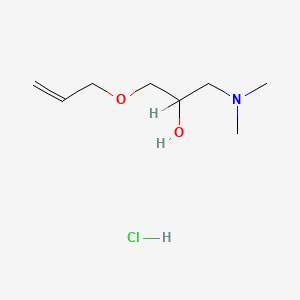

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

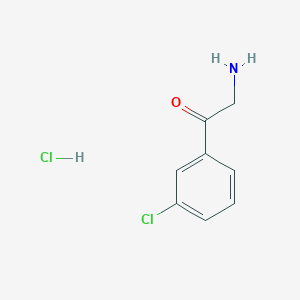
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
